molecular formula C17H23N5 B5816822 {4-[(4,6-Dimethyl-pyrimidin-2-yl)-hydrazonomethyl]-phenyl}-diethyl-amine

{4-[(4,6-Dimethyl-pyrimidin-2-yl)-hydrazonomethyl]-phenyl}-diethyl-amine

Cat. No.: B5816822
M. Wt: 297.4 g/mol
InChI Key: LQJPHZXMKIKHNK-LDADJPATSA-N
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Description

{4-[(4,6-Dimethyl-pyrimidin-2-yl)-hydrazonomethyl]-phenyl}-diethyl-amine is an organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a hydrazonomethyl linkage to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4,6-Dimethyl-pyrimidin-2-yl)-hydrazonomethyl]-phenyl}-diethyl-amine typically involves the condensation of 4,6-dimethyl-2-hydrazinopyrimidine with 4-formylphenyl-diethyl-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazonomethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction of the compound can occur at the pyrimidine ring or the hydrazonomethyl linkage, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under mild conditions to avoid over-oxidation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions to achieve selective reduction.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.

    Biology: Its structural features make it a candidate for studying enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound’s potential pharmacological properties are being investigated for therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which {4-[(4,6-Dimethyl-pyrimidin-2-yl)-hydrazonomethyl]-phenyl}-diethyl-amine exerts its effects involves interactions with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting enzymatic activity or altering cellular pathways. The hydrazonomethyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4,6-Dimethyl-pyrimidin-2-yl)-hydrazonomethyl]-phenyl}-diethyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5/c1-5-22(6-2)16-9-7-15(8-10-16)12-18-21-17-19-13(3)11-14(4)20-17/h7-12H,5-6H2,1-4H3,(H,19,20,21)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJPHZXMKIKHNK-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323520
Record name N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

302965-55-5
Record name N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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